6-羟基豆甾-4-烯-3-酮

描述

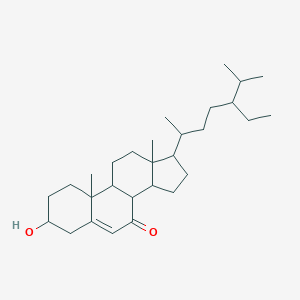

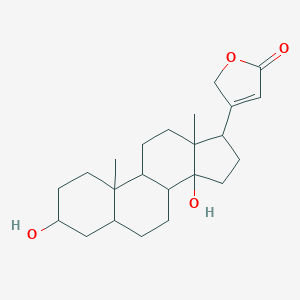

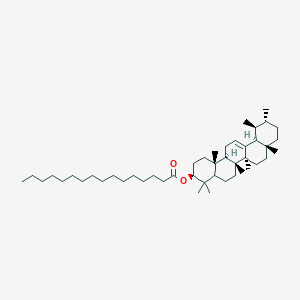

6-Hydroxystigmast-4-en-3-one is a steroid with the molecular formula C29H48O2 . It has a role as a metabolite and derives from a hydride of a stigmastane . It can be extracted from the herbs of Phaseolus vulgaris and has shown potent cytotoxicity .

Synthesis Analysis

The compound has been successfully isolated from the acetone extract of Dryobalanops oblongifolia stem bark . The structural determination of isolated compounds was carried out on the basis of data analysis of NMR and MS spectra .Molecular Structure Analysis

The molecular structure of 6-Hydroxystigmast-4-en-3-one was determined based on the data analysis of NMR and MS spectra . The compound has 9 defined stereocentres .Chemical Reactions Analysis

The compound was isolated from the acetone extract of Dryobalanops oblongifolia stem bark . It is a metabolite and derives from a hydride of a stigmastane .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 537.4±29.0 °C at 760 mmHg, and an enthalpy of vaporization of 93.6±6.0 kJ/mol . It also has a molar refractivity of 129.3±0.4 cm3, a polar surface area of 37 Å2, and a molar volume of 421.1±5.0 cm3 .科学研究应用

Antiplasmodial Activity

6-Hydroxystigmast-4-en-3-one has been studied for its antiplasmodial activity . It was isolated from the acetone extract of Dryobalanops oblongifolia stem bark and tested against Plasmodium falciparum 3D7 . The IC50 values of 6-hydroxystigmast-4-en-3-one were found to be 37.29 μg/mL . Although the compound demonstrated mediocre antiplasmodial activity, it still indicates potential for further research in this area .

Organic Synthesis

6α-Hydroxystigmast-4-en-3-one has certain applications in the field of organic synthesis . It can be used as an intermediate or starting material for synthesizing other organic compounds .

Anti-tumor Activity

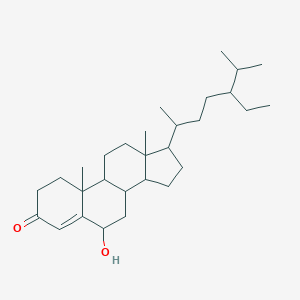

Although not directly linked to 6-Hydroxystigmast-4-en-3-one, stigmasterol, a related compound, has been found to have anti-tumor properties . It was found in Carthami flos and markedly inhibited tumor promotion in two-stage carcinogenesis experiments . This suggests that 6-Hydroxystigmast-4-en-3-one, being a similar compound, might also have potential anti-tumor properties, but further research is needed to confirm this.

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNCBADONFSAAW-ATPUVMSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxystigmast-4-en-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which plant sources are known to contain 6-hydroxystigmast-4-en-3-one?

A2: This compound has been isolated from the stem bark of Dryobalanops oblongifolia [], the stems of Piper officinarum [], and the whole plants of Munronia delavayi Franch. [] It has also been identified in the stem bark of Artocarpus anisophyllus Miq. []

Q2: What is the reported IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7?

A3: The IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7 is reported to be 37.29 μg/mL. []

Q3: How does the antiplasmodial activity of 6-hydroxystigmast-4-en-3-one compare to other isolated compounds from the same source?

A4: In the study on Dryobalanops oblongifolia, 6-hydroxystigmast-4-en-3-one showed lower antiplasmodial activity (IC50 = 37.29 μg/mL) compared to 3-hydroxystigmast-5-en-7-one (IC50 = 13.34 μg/mL). []

Q4: What structural features of 6-hydroxystigmast-4-en-3-one are important for its antioxidant activity?

A4: While the provided research doesn't directly investigate this, the presence of the hydroxyl group at position 6 is likely significant. This group can participate in radical scavenging mechanisms by donating a hydrogen atom. Further studies would be needed to confirm this and explore other structural features contributing to its antioxidant potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

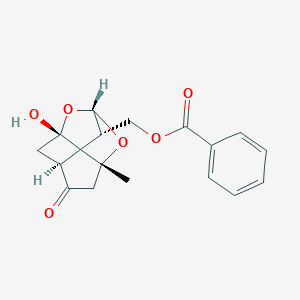

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)